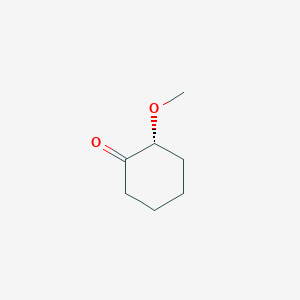

(R)-2-methoxycyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJURPHZXCLFDX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Methoxycyclohexanone and Its Enantiomers

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, which is crucial in pharmacology where different enantiomers can have distinct biological activities. For (R)-2-methoxycyclohexanone, the main approaches involve creating the chiral center at the C2 position with a high degree of stereocontrol.

Asymmetric Reduction Strategies

Asymmetric reduction of the corresponding prochiral enone, 2-methoxy-2-cyclohexen-1-one, is a direct and widely employed method for synthesizing enantiomerically enriched 2-methoxycyclohexanone (B1203222). This can be achieved through catalytic asymmetric hydrogenation or biocatalytic reduction.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. ajchem-b.comwikipedia.org Chiral ruthenium and palladium complexes have shown significant success in this area. For instance, ruthenium complexes containing chiral diphosphine ligands, such as BINAP, and diamine ligands can effectively catalyze the hydrogenation of α-substituted ketones. nih.govnih.gov These catalysts operate under neutral to slightly basic conditions and can achieve high catalytic activity and enantioselectivity. nih.gov The mechanism often involves a concerted six-membered transition state, which accounts for the high reactivity. nih.gov

Ruthenium complexes with chiral η6-arene/N-tosylethylenediamine ligands are also effective for the asymmetric hydrogenation of ketones, including base-sensitive substrates. nih.govnih.gov These reactions can be performed under acidic conditions, offering an alternative to base-mediated hydrogenations. nih.gov The choice of the chiral ligands and reaction conditions is critical in controlling the stereochemical outcome of the reduction. While specific examples for 2-methoxycyclohexenone are not extensively detailed in the provided results, the principles of asymmetric hydrogenation of substituted cyclohexenones and related ketones are well-established. nih.gov

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Ketones

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Ru(II) with chiral diamine ligand | Aromatic ketones | Highly stereoselective transfer hydrogenation. | ajchem-b.com |

| Ru complexes with chiral diphosphines and amine-based ligands | Ketones | High activity and enantioselectivity under neutral to slightly basic conditions. | nih.gov |

| η6-arene/TsDPEN–Ru and MsDPEN–Cp*Ir catalysts | Ketones | Effective under slightly acidic conditions. | nih.gov |

| RuCl(S,S)-TsNCH(C6H5)CH(C6H5)NH2 | Simple ketones | Active under acidic conditions in methanol (B129727). | nih.gov |

Biocatalytic reductions offer an environmentally friendly and highly selective alternative to chemical methods. mdpi.comtaylorfrancis.com Microorganisms such as yeast, fungi, and plant cells contain oxidoreductases that can catalyze the reduction of ketones with high enantioselectivity. mdpi.comsphinxsai.com

Notably, the yeast Yarrowia lipolytica has been successfully used in the preparation of (S)-2-methoxycyclohexanone, which is an important intermediate in the synthesis of the antibiotic sanfetrinem (B1680756). mdpi.com This suggests the potential for obtaining the (R)-enantiomer by screening other microbial strains or by modifying the reaction conditions. Biotransformations using whole cells are often preferred as they are experimentally simple and avoid the need for cofactor regeneration. sphinxsai.com The use of unconventional yeasts is also a growing area of interest, as they can offer better results than the commonly used Saccharomyces cerevisiae. mdpi.com

Table 2: Examples of Biocatalytic Reduction for Ketones

| Biocatalyst | Substrate | Product Configuration | Key Findings | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | 2-Benzylidenecyclohexanone | (R)-2-benzylidenecyclohexanol | 40% yield, 93% ee | mdpi.com |

| Yarrowia lipolytica | 1-chloro-3-(1-naphthyloxy)propan-2-one | (S)-alcohol | 25-88% efficiency | mdpi.com |

| Endophytic fungi | (S)-2-methoxycyclohexanone | Various transformed products | High yields and enantiomeric excess. |

Chiral Auxiliary-Mediated Alkylation and Allylation Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

The enantioselective α-alkylation of cyclohexanones can be achieved through the use of chiral imines. acs.org For example, insoluble cross-linked copolymers of styrene (B11656) and divinylbenzene (B73037) with covalently bonded (S)-2-aminoalkoxy groups have been used as chiral auxiliaries for the α-methylation of cyclohexanone (B45756). researchgate.netcdnsciencepub.com By forming a chiral imine with cyclohexanone, the subsequent methylation occurs with high diastereoselectivity. Hydrolysis of the resulting imine yields the optically active 2-methylcyclohexanone (B44802). This methodology has achieved enantiomeric excesses of up to 94% for (S)-2-methylcyclohexanone. researchgate.netcdnsciencepub.com While this specific example details methylation, the principle can be extended to the introduction of other alkyl groups.

Table 3: Enantioselective α-Methylation of Cyclohexanone Imines

| Chiral Auxiliary | Reaction Temperature | Enantiomeric Excess (ee) | Product | Reference |

|---|---|---|---|---|

| Polymer-supported (S)-2-aminoalkoxy groups | 20 °C | 94% | (S)-2-methylcyclohexanone | researchgate.netcdnsciencepub.com |

| Optically active 2-aminoalkyl benzyl (B1604629) ether | -78 °C | Approaching 94% | (S)-2-methylcyclohexanone | researchgate.netcdnsciencepub.com |

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a powerful method for the construction of α-quaternary stereocenters in ketones. nih.govnih.govacs.org This reaction typically involves an allyl enol carbonate or a β-keto ester as the substrate. nih.govnih.gov The mechanism involves the in-situ generation of a palladium-π-allyl complex and an enolate, which then recombine to form the allylated product. nih.govacs.org

The use of chiral phosphinooxazoline (PHOX) ligands with a palladium catalyst has been shown to be highly effective in achieving high enantioselectivity in the synthesis of 2-alkyl-2-allylcycloalkanones. nih.gov This method is advantageous due to its mild reaction conditions and high efficiency. nih.govnih.govacs.org While this approach creates a quaternary center, which is not directly applicable to the synthesis of this compound (a tertiary center), the underlying principles of generating and controlling stereochemistry at the α-position of a cyclohexanone ring are relevant.

Table 4: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

| Substrate Type | Catalyst System | Ligand | Key Features | Reference |

|---|---|---|---|---|

| Allyl enol carbonates | Palladium(0) sources | Chiral phosphinooxazoline (PHOX) | Efficient construction of chiral all-carbon quaternary centers. | nih.gov |

| Allyl enol carbonates | Palladium(II) acetate | Chiral PHOX ligands | Applicable in industry-compatible media with low catalyst loading. | nih.gov |

| Allyl enol carbonates | Pd(0) complex | Chiral ligand L4 | Broad scope for cyclic and acyclic ketones. | nih.govacs.org |

Stereoselective Formation of Derivatives (e.g., Cyanohydrins)

The stereoselective formation of cyanohydrins from 2-methoxycyclohexanone is a valuable transformation, providing chiral building blocks for further synthesis. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the addition of hydrogen cyanide (HCN) to carbonyl compounds. The stereochemical outcome of this reaction is dependent on the specific HNL used. For instance, the (R)-oxynitrilase from bitter almonds (Prunus amygdalus) typically yields an excess of the trans-isomer when reacting with substituted cyclohexanones. google.com Conversely, the (S)-oxynitrilase from cassava (Manihot esculenta) favors the formation of the cis-isomer. google.comresearchgate.net This enzymatic approach offers a highly stereoselective route to chiral cyanohydrins derived from 2-methoxycyclohexanone. google.comresearchgate.netd-nb.info

The resulting optically active cyanohydrins are versatile intermediates. d-nb.inforesearchgate.net For example, they can be used in the synthesis of β-hydroxy α-amino acids. d-nb.info The choice of enzyme dictates the stereochemistry of the final product, allowing for the targeted synthesis of specific stereoisomers. ethernet.edu.et

Novel Synthetic Routes to 2-Methoxycyclohexanone

Selective Hydrogenation of Phenolic Precursors (e.g., Guaiacol)

A significant route to 2-methoxycyclohexanone involves the selective hydrogenation of guaiacol (B22219), a readily available phenolic compound. elsevierpure.comrsc.orgresearchgate.netrsc.org This reaction, however, presents challenges due to the lower reactivity of guaiacol and the potential for demethoxylation, which reduces the selectivity for the desired product. elsevierpure.comrsc.orgrsc.org

Recent research has shown that palladium catalysts supported on titanium dioxide (Pd/TiO₂) are particularly effective for this transformation, demonstrating superior activity and selectivity compared to other supported palladium catalysts. elsevierpure.comrsc.orgrsc.org An optimal Pd dispersion of around 25% has been identified to maximize the turnover frequency. rsc.orgrsc.org The presence of residual chloride ions has been found to negatively impact the selectivity towards 2-methoxycyclohexanone. rsc.orgrsc.org Under optimized conditions, a yield of 65% for 2-methoxycyclohexanone can be achieved. rsc.orgrsc.org This catalyst system has also proven effective for the hydrogenation of other methoxyphenols to their corresponding cyclohexanone derivatives. elsevierpure.comrsc.orgrsc.org

The selective hydrogenation of phenol (B47542) and its derivatives to cyclohexanone is a well-established process, often utilizing platinum group metals, especially palladium. researchgate.netresearchgate.net The nature of the support material can significantly influence the catalyst's performance, with basic or Lewis acidic sites often enhancing selectivity. researchgate.netresearchgate.net

Table 1: Selective Hydrogenation of Guaiacol to 2-Methoxycyclohexanone

| Catalyst | Support | Key Findings | Optimal Yield | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Titanium Dioxide (TiO₂) | Superior activity and selectivity; optimal Pd dispersion of ~25%; negative effect of chloride ions. | 65% | rsc.orgrsc.org |

| Palladium (Pd) | Hydroxyapatite (HAP) | High yield of 2-methoxycyclohexanone, though the reaction is slower compared to other phenols. | 37% (at 24h) | rsc.org |

Ring Expansion Methodologies (e.g., from Cyclopropanation of Silyl (B83357) Enol Ethers)

Ring expansion methodologies provide an alternative approach to the synthesis of 2-methoxycyclohexanone and its derivatives. A key strategy involves the cyclopropanation of silyl enol ethers, followed by a ring-opening reaction. orgsyn.orgethz.ch For instance, the Simmons-Smith reaction, utilizing diiodomethane (B129776) and a zinc-copper or zinc-silver couple, can be used to cyclopropanate 1-trimethylsilyloxycyclohexene. orgsyn.org A homogeneous variation of this reaction using diethylzinc (B1219324) is often more effective for electron-rich olefins like enol ethers. orgsyn.org

The resulting trimethylsilyloxycyclopropane can then undergo iron(III) chloride-induced cleavage of the central bond, leading to a one-carbon ring expansion to form a homologous α,β-unsaturated ketone. orgsyn.org This three-step sequence, starting from the parent ketone, offers a versatile route to larger ring systems. orgsyn.org This methodology has been applied to the synthesis of various cycloalkenones. orgsyn.orgethz.ch

Deracemization Strategies for Racemic 2-Methoxycyclohexanone

Deracemization is a powerful strategy for converting a racemic mixture into a single enantiomer. nih.gov For α-substituted cycloalkanones, thermodynamically controlled deracemization using a chiral host molecule can be highly effective. researchgate.net When (R)-2-methylcyclohexanone is treated with a base like sodium hydroxide (B78521) in water, it gradually loses its optical activity through the formation of an achiral enolate intermediate, leading to racemization. vaia.com

A method for the deracemization of racemic 2-alkylcycloalkanones involves the use of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) as chiral host compounds in an alkaline aqueous methanol solution. researchgate.net This process relies on the formation of a host-guest inclusion complex, which favors one enantiomer. The efficiency of this deracemization is highly dependent on the solvent composition. For example, racemic 2-(2-methoxyethyl)cyclohexanone (B8772289) has been successfully converted to the (R)-isomer with 99% enantiomeric excess (ee) and in 90% yield using a specific TADDOL derivative under basic conditions. researchgate.net

Visible-light photocatalysis has also emerged as a modern technique for deracemization, offering a distinct approach to obtaining enantiomerically pure compounds from racemates. nih.gov

Table 2: Deracemization of 2-Alkylcycloalkanones

| Substrate | Chiral Host/Method | Conditions | Result | Reference |

|---|---|---|---|---|

| Racemic 2-(2-methoxyethyl)cyclohexanone | (-)-(2R,3R)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[5.4]decane | Basic conditions | (R)-isomer, 99% ee, 90% yield | researchgate.net |

| Racemic 2-(4-methylbenzyl)cyclohexanone | TADDOL (1a) | 1:1 H₂O/MeOH, alkaline | (R)-isomer, 98% ee, 85% yield | researchgate.net |

| (R)-2-methylcyclohexanone | NaOH/H₂O | Aqueous base | Loss of optical activity (racemization) | vaia.com |

Stereochemical Investigations and Conformational Analysis of 2 Methoxycyclohexanone

Conformational Preferences and Equilibria

Like most substituted cyclohexanes, 2-methoxycyclohexanone (B1203222) predominantly adopts a chair conformation to minimize angular and torsional strain. cdnsciencepub.com The chair form is the most stable arrangement for a six-membered ring, allowing all carbon-carbon bonds to adopt staggered conformations. masterorganicchemistry.com The puckered nature of the ring, described by parameters such as puckering amplitudes and phase angles, results in two distinct substituent positions: axial and equatorial. nih.gov The interconversion between the two possible chair conformations, known as ring flipping, is a rapid process at room temperature but can be slowed at lower temperatures. masterorganicchemistry.com In 2-methoxycyclohexanone, the presence of the sp²-hybridized carbonyl carbon causes a slight flattening of the ring in that region compared to cyclohexane (B81311) itself. researchgate.net This distortion can influence the relative energies of the various conformers.

The conformational equilibrium of 2-methoxycyclohexanone involves the interconversion between two chair forms, one with the methoxy (B1213986) group in an axial position and the other with it in an equatorial position. masterorganicchemistry.com For many substituted cyclohexanes, bulky groups preferentially occupy the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). masterorganicchemistry.com However, in 2-substituted cyclohexanones, the situation is more complex. Theoretical and experimental studies have shown that for 2-methoxycyclohexanone, the preference for the axial or equatorial position is surprisingly small and highly dependent on the environment. cdnsciencepub.com In non-polar solvents like cyclohexane, the amount of the axial conformer is negligible, indicating a preference for the equatorial position. cdnsciencepub.com This suggests that steric interactions, particularly the van der Waals interaction between the substituent and the carbonyl group in the equatorial conformer, play a significant role. cdnsciencepub.comresearchgate.net

Table 1: Equilibrium Constants for 2-Methoxycyclohexanone in Various Solvents This table displays the experimentally determined ratio of equatorial to axial conformers for 2-methoxycyclohexanone in different solvents, highlighting the shift in equilibrium with solvent polarity.

| Solvent | Equatorial/Axial Ratio | Axial Conformer Preference |

| Cyclohexane | High (Axial negligible) | Low |

| Carbon Tetrachloride | - | - |

| Acetonitrile (B52724) | - | Higher than in non-polar solvents |

Data synthesized from spectroscopic studies. cdnsciencepub.comnih.gov

Further complexity arises from the rotation of the methoxy group around the O-C(2) bond. nih.gov Theoretical calculations indicate the existence of six potential conformations in the vapor phase, resulting from different rotational arrangements (rotamers) for both the axial and equatorial dispositions of the methoxy group. nih.gov These rotamers are typically labeled as g(+), g(-), and anti, corresponding to different dihedral angles of the C-O-C-H moiety. However, in solution, only the conformers with the lowest energies are significantly populated. Infrared spectroscopy studies in carbon tetrachloride (CCl₄) solution reveal the presence of just three carbonyl stretching bands, which correspond to the three most stable conformers. nih.gov

The conformational balance of 2-methoxycyclohexanone is markedly influenced by the polarity of the solvent. cdnsciencepub.comnih.gov This phenomenon arises because the different conformers possess different dipole moments. Polar solvents tend to stabilize the conformer with the higher dipole moment. purdue.edusemanticscholar.org For 2-methoxycyclohexanone, increasing solvent polarity leads to a greater proportion of the axial conformer. researchgate.net For instance, while infrared spectra in CCl₄ solution show three primary conformers, the use of a more polar solvent like acetonitrile (CH₃CN) results in the appearance of an additional band. nih.gov This fourth conformer, which has a high dipole moment, is stabilized by the dipole-dipole interactions with the highly polar solvent molecules. nih.gov This strong solvent dependence underscores the critical role of electrostatic interactions in determining the conformational preferences of the molecule. cdnsciencepub.com

Stereoelectronic Effects

Beyond classical steric considerations, the conformational preferences in 2-methoxycyclohexanone are governed by subtle stereoelectronic effects, which involve interactions between electron orbitals.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon in a pyranose ring to adopt an axial orientation, contrary to what would be predicted by steric hindrance alone. wikipedia.org This effect is generally attributed to a stabilizing interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ) orbital of the C-substituent bond (n → σ hyperconjugation). wikipedia.org

In 2-methoxycyclohexanone, an analogous situation exists. Although it lacks the ring oxygen of a pyranose, the carbonyl group and the adjacent methoxy substituent create a system where anomeric-type interactions can occur. researchgate.net These effects can stabilize the axial conformation of the methoxy group, counteracting the steric preference for the equatorial position. The stabilization of the axial conformer increases in the order fluoro < methoxy < chloro < bromo, which can be rationalized by a combination of stereoelectronic and electrostatic interactions. cdnsciencepub.com The balance between these stabilizing stereoelectronic effects and destabilizing steric repulsions is delicate and is the primary reason for the compound's sensitivity to solvent polarity. cdnsciencepub.comnih.gov Some studies also propose that non-classical hydrogen bonds between axial hydrogens and the methoxy oxygen can contribute to the stability of the axial conformer, a phenomenon termed a 'pseudo' anomeric effect. st-andrews.ac.ukrsc.org

Influence of Electrostatic Interactions on Conformation

The conformational equilibrium of 2-methoxycyclohexanone is significantly influenced by electrostatic interactions, particularly the dipole-dipole interactions between the carbonyl (C=O) and methoxy (O-CH₃) groups. nih.govresearchgate.net These interactions can either stabilize or destabilize certain conformations depending on the orientation of the dipoles. libretexts.org In the equatorial conformer, the dipoles of the carbonyl and methoxy groups are in closer proximity and have a more parallel alignment, leading to destabilizing repulsion. st-andrews.ac.uk Conversely, in the axial conformer, the dipoles are further apart and more antiparallel, which can result in a stabilizing interaction. st-andrews.ac.uk

The polarity of the solvent also plays a crucial role in modulating these electrostatic effects. cdnsciencepub.com In nonpolar solvents, intramolecular dipole-dipole repulsions in the equatorial conformer are more pronounced. researchgate.net As the solvent polarity increases, the solvent molecules can better solvate and stabilize the more polar equatorial conformer, thus shifting the equilibrium towards it. nih.govcdnsciencepub.com For instance, in carbon tetrachloride (a nonpolar solvent), the axial conformation is more favored, while in acetonitrile (a polar solvent), there is a noticeable increase in the population of the equatorial conformer. cdnsciencepub.com This solvent-dependent shift highlights the significant contribution of electrostatic forces to the conformational preference of 2-methoxycyclohexanone. nih.govcdnsciencepub.com Theoretical calculations have shown that the difference in dipole moments between the axial and equatorial conformations is a key factor in explaining these solvent effects. researchgate.net

Spectroscopic and Computational Probing of Stereochemistry

A combination of spectroscopic techniques and computational methods provides a powerful approach to elucidating the complex stereochemistry and conformational landscape of (R)-2-methoxycyclohexanone.

Infrared (IR) Spectroscopy for Conformational Analysis (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is a valuable tool for analyzing the conformational equilibrium of 2-methoxycyclohexanone by monitoring the carbonyl (C=O) stretching frequency (νC=O). nih.govresearchgate.net The position of the νC=O band is sensitive to the electronic environment of the carbonyl group, which is influenced by the conformation of the adjacent methoxy group. msu.eduspectroscopyonline.com

Studies have shown that different conformers of 2-methoxycyclohexanone exhibit distinct νC=O bands. nih.govresearchgate.net In a nonpolar solvent like carbon tetrachloride (CCl₄), the IR spectrum typically shows multiple carbonyl stretching bands, which are attributed to the presence of different conformers in equilibrium. nih.gov Theoretical calculations support the existence of several possible conformers arising from the rotation of the methoxy group. nih.gov

The polarity of the solvent significantly affects the observed IR spectrum. rsc.org When the solvent is changed to a more polar one, such as acetonitrile (CH₃CN), an additional band may appear at a different frequency. nih.gov This new band is attributed to a conformer that is stabilized by dipole-dipole interactions with the polar solvent molecules. nih.gov The relative intensities of these carbonyl bands can be used to estimate the populations of the different conformers in various solvents. researchgate.net

It is important to note that factors other than conformation, such as hydrogen bonding and conjugation, can also influence the carbonyl stretching frequency. lmu.edu

Table 1: Representative Carbonyl Stretching Frequencies for 2-Methoxycyclohexanone in Different Solvents

| Solvent | Conformer | Carbonyl Stretching Frequency (cm⁻¹) |

| Carbon Tetrachloride (CCl₄) | Lower Energy Conformers | Multiple bands observed nih.gov |

| Acetonitrile (CH₃CN) | Stabilized Conformer | Additional band observed nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed stereochemical and conformational analysis of this compound. auremn.org.br Both ¹H and ¹³C NMR provide critical information about the molecule's structure and the relative orientation of its atoms. cdnsciencepub.com

In ¹H NMR, the chemical shifts and, more importantly, the vicinal coupling constants (³JHH) are highly informative. libretexts.orglibretexts.org The magnitude of ³JHH between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. libretexts.org By analyzing the coupling constants of the protons on the cyclohexane ring, particularly the proton at C-2, it is possible to determine the predominant conformation (axial or equatorial) of the methoxy group. cdnsciencepub.com For instance, a larger coupling constant between the C-2 proton and the adjacent methylene (B1212753) protons is indicative of a specific dihedral angle arrangement, which can be correlated to either an axial or equatorial position of the methoxy substituent. organicchemistrydata.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. chemicalbook.com The chemical shifts of the carbon atoms, especially C-1 (carbonyl), C-2, and the methoxy carbon, are sensitive to the conformational state. researchgate.net

The conformational equilibrium of 2-methoxycyclohexanone is known to be solvent-dependent. cdnsciencepub.com NMR studies in various solvents, from nonpolar (like cyclohexane) to polar (like acetonitrile), have shown a shift in the equilibrium between the axial and equatorial conformers. cdnsciencepub.com In cyclohexane, the axial preference for the methoxy group is reported to be negligible, but a strong solvent dependence is observed. cdnsciencepub.com

Table 2: Illustrative NMR Data for Conformational Analysis of 2-Substituted Cyclohexanones

| Nucleus | NMR Parameter | Information Gained |

| ¹H | Vicinal Coupling Constants (³JHH) | Dihedral angles, determination of axial/equatorial preference of the methoxy group. libretexts.org |

| ¹H | Chemical Shifts | Electronic environment of protons, can be indicative of conformation. |

| ¹³C | Chemical Shifts | Electronic environment of carbon atoms, sensitive to conformational changes. researchgate.net |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk For a chiral molecule like this compound, successful structure determination from a suitable crystal provides unambiguous proof of the relative and absolute stereochemistry of all chiral centers. nih.gov

The determination of the absolute configuration using X-ray diffraction relies on the phenomenon of anomalous scattering. mit.edu This effect is more pronounced for heavier atoms, but modern techniques and instrumentation have made it possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen. mit.edu The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute structure. researchgate.net

While X-ray crystallography provides a precise solid-state structure, it is important to remember that the conformation observed in the crystal may not be the most stable conformation in solution, where intermolecular packing forces are absent. ed.ac.uk However, it provides an essential benchmark for the absolute configuration, which is invaluable when interpreting data from other techniques like circular dichroism or when studying reaction mechanisms involving the chiral center. researchgate.net Although a specific crystal structure for this compound was not found in the search results, the technique remains the gold standard for absolute configuration assignment in stereochemical studies. researchgate.net

Reaction Mechanisms and Chemical Transformations of R 2 Methoxycyclohexanone

Enolate Chemistry and Stereoselectivity

The presence of a methoxy (B1213986) group at the α-position to the carbonyl in (R)-2-methoxycyclohexanone significantly influences the reactivity and stereoselectivity of its enolate chemistry. The interplay of steric and electronic effects governs the formation of specific enolates and their subsequent reactions.

Generation of Kinetic and Thermodynamic Enolates

The deprotonation of unsymmetrical ketones like this compound can lead to two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster due to the deprotonation of the more sterically accessible α-proton, while the thermodynamic enolate is the more stable, typically more substituted, enolate.

The generation of these enolates can be selectively controlled by the choice of base, solvent, and temperature.

Kinetic Enolate: Treatment with a strong, sterically hindered, non-nucleophilic base at low temperatures favors the formation of the kinetic enolate. Lithium diisopropylamide (LDA) is a classic example of such a base. For 2-methoxycyclohexanone (B1203222), deprotonation with LDA occurs predominantly at the less substituted C6 position, yielding the kinetic enolate. masterorganicchemistry.com The reaction is typically run in an aprotic solvent like tetrahydrofuran (B95107) (THF) at -78 °C to ensure irreversibility and prevent equilibration to the more stable thermodynamic enolate. masterorganicchemistry.com

Thermodynamic Enolate: The thermodynamic enolate is favored under conditions that allow for equilibrium between the ketone and its possible enolates. This is achieved using a weaker base, such as an alkoxide (e.g., NaOR), in a protic solvent (e.g., ROH) at higher temperatures. masterorganicchemistry.com These conditions allow the initially formed kinetic enolate to revert to the ketone and eventually form the more stable, more substituted thermodynamic enolate through deprotonation at the C2 position.

| Condition | Favored Enolate | Typical Reagents and Conditions | Rationale |

| Kinetic Control | Less substituted (C6-enolate) | Lithium diisopropylamide (LDA), THF, -78 °C | Fast, irreversible deprotonation of the sterically most accessible proton. masterorganicchemistry.com |

| Thermodynamic Control | More substituted (C2-enolate) | NaOR in ROH, higher temperatures | Reversible deprotonation allows equilibration to the most stable enolate. masterorganicchemistry.com |

Diastereoselectivity in Nucleophilic Additions to Enolates (e.g., Aldol-type Reactions)

The enolates derived from this compound are prochiral nucleophiles, and their reaction with electrophiles, such as aldehydes in Aldol-type reactions, can generate new stereocenters. The diastereoselectivity of these additions is governed by the geometry of the enolate (E/Z) and the facial selectivity of the attack on the electrophile, which is often rationalized using the Zimmerman-Traxler model. lmu.de

This model proposes a chair-like six-membered transition state involving the metal cation of the enolate, the enolate oxygen, the enolate α-carbon, the carbonyl carbon of the aldehyde, the carbonyl oxygen of the aldehyde, and the aldehyde R-group. lmu.describd.com

(Z)-enolates generally lead to syn-aldol products.

(E)-enolates generally lead to anti-aldol products.

The pre-existing stereocenter at C2 in this compound introduces an additional layer of stereocontrol. The methoxy group can direct the incoming electrophile to one of the two faces of the enolate, leading to high diastereoselectivity. The choice of the enolate's counterion (e.g., Li⁺, B²⁺) is also crucial, as it affects the bond lengths and steric interactions within the transition state. Boron enolates, for instance, have shorter B-O bonds compared to Li-O bonds, which can amplify steric interactions and lead to higher diastereoselectivity. pharmacy180.com In reductive aldol (B89426) reactions, cobalt and rhodium catalysts can also be used to generate metal enolates that react with aldehydes, often with high syn-diastereoselectivity for cyclization reactions. nih.gov

Regioselectivity and Rate Determinants in Lithiation Processes

The lithiation of this compound to form its lithium enolate is a critical step for many of its chemical transformations. The regioselectivity—deprotonation at the C2 versus the C6 position—and the rate of this process are influenced by several factors.

Studies on the lithiation of related cyclohexanone (B45756) derivatives, particularly their imines, have provided insight into these determinants. The rate of deprotonation is highly sensitive to the structure of the substrate and the reaction conditions. conicet.gov.ar

Key Rate and Regioselectivity Determinants:

| Factor | Influence on Lithiation |

| Base | Strong, hindered bases like LDA favor rapid, irreversible deprotonation at the less hindered C6 position (kinetic control). conicet.gov.ar |

| Solvent | Solvents like THF can solvate the lithium cation, influencing the aggregation state and reactivity of the base. conicet.gov.ar |

| Temperature | Low temperatures (-78 °C) are typically used to favor kinetic control and prevent side reactions or enolate equilibration. |

| Substituents | The (R)-methoxy group at C2 exerts a significant electronic (inductive) and steric effect, disfavoring deprotonation at the adjacent C2 position and thus promoting regioselective formation of the C6-enolate. |

The rate of lithiation is often dependent on the concentration of the base and the substrate. For LDA-mediated lithiations, the reaction often proceeds through monomer-based transition states, even though LDA exists as a dimer in solution. The presence of coordinating groups on the substrate can accelerate the reaction by chelating the lithium ion.

Reduction Reactions

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding 2-methoxycyclohexanols. This transformation can be achieved with high stereoselectivity using various methods, including catalytic transfer hydrogenation and bioreduction, leading to the formation of specific chiral alcohols.

Catalytic Transfer Hydrogenation Mechanisms

Catalytic transfer hydrogenation (CTH) is a method for reduction that uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of high-pressure H₂ gas. wikipedia.org The reaction is catalyzed by transition metal complexes, frequently those based on ruthenium (Ru). wikipedia.orgresearchgate.net

The CTH of ketones is generally believed to proceed via a Meerwein-Ponndorf-Verley (MPV)-type mechanism. mdpi.com In the case of this compound, the proposed mechanism involves the following key steps:

Coordination: The ruthenium catalyst coordinates to the hydrogen donor (e.g., isopropanol), forming a ruthenium hydride species and releasing a molecule of acetone. wikipedia.org

Hydride Transfer: The ketone, this compound, coordinates to the ruthenium hydride complex. A hydride is then transferred from the metal to the electrophilic carbonyl carbon of the ketone via a six-membered ring transition state.

Product Release: The resulting ruthenium alkoxide of 2-methoxycyclohexanol undergoes alcoholysis with another molecule of the hydrogen donor, releasing the 2-methoxycyclohexanol product and regenerating the ruthenium hydride catalyst for the next cycle.

The stereochemical outcome of the reduction is determined during the hydride transfer step. The approach of the ketone to the catalyst is influenced by steric factors, leading to the preferential formation of one diastereomer of the alcohol. In the catalytic hydrogenation of guaiacol (B22219), 2-methoxycyclohexanone is a key intermediate that is subsequently hydrogenated to 2-methoxycyclohexanol over Ru catalysts. researchgate.net

Bioreduction Mechanisms to Chiral Alcohols

Bioreduction using whole microbial cells (e.g., Saccharomyces cerevisiae, Aspergillus repens) or isolated enzymes offers a highly stereoselective route to produce chiral alcohols from ketones. tandfonline.comnih.govnih.gov This method is valued for its high enantiomeric and diastereomeric purities, often exceeding those of traditional chemical methods. nih.gov

The mechanism involves enzymes known as carbonyl reductases or alcohol dehydrogenases, which utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the source of the hydride.

The general enzymatic reduction mechanism is as follows:

Binding: The substrate, this compound, binds to the active site of the enzyme. The cofactor (NAD(P)H) also binds in close proximity.

Stereoselective Hydride Transfer: The enzyme's three-dimensional structure precisely orients the ketone relative to the cofactor. This controlled orientation ensures that the hydride from the NAD(P)H is delivered to a specific face (Re or Si) of the carbonyl group. This step determines the stereochemistry of the newly formed hydroxyl group. The stereochemistry of the substrate itself, such as the (R)-configuration at the C2 position, influences how the molecule fits into the active site, thereby dictating the stereochemical outcome. tandfonline.com

Protonation and Release: The resulting alkoxide is protonated by a nearby acidic amino acid residue in the active site or by the solvent. The chiral alcohol product and the oxidized cofactor (NADP⁺ or NAD⁺) are then released from the enzyme.

Oxidative Cleavage Reactions

The carbon-carbon bond cleavage of cyclic ketones is a significant transformation, yielding valuable linear dicarboxylic acids. This compound, a compound derivable from lignin, has been a subject of research for its potential conversion into industrially important monomers like adipic acid.

The direct aerobic oxidation of 2-methoxycyclohexanone (2-MCO) to adipic acid (AA) using molecular oxygen (O₂) in an aqueous medium represents a green chemical approach. rsc.orgresearchgate.net Research has demonstrated that this conversion can be achieved with high efficiency and selectivity using specific catalytic systems. rsc.org Phosphotungstic acid (H₃PW₁₂O₄₀), a vanadium-free heteropolyacid, has proven to be a particularly effective homogeneous catalyst for this reaction. rsc.orgresearchgate.net

Under optimized conditions, this catalytic system can achieve a carbon-based yield of adipic acid as high as 74%, with a molar basis yield of 86%. rsc.orgresearchgate.net This performance surpasses that of many traditional vanadium-based catalysts, which have also been explored for this type of oxidative cleavage. rsc.org The reaction also produces other dicarboxylic acids, such as glutaric acid (GA) and succinic acid (SA), as minor by-products. rsc.org

**Table 1: Comparison of Catalytic Systems for the Aerobic Oxidation of 2-Methoxycyclohexanone (2-MCO)***

| Catalyst | Conversion (%) | Adipic Acid Yield (%-C) | Adipic Acid Selectivity (%-C) |

|---|---|---|---|

| None (Blank) | 7 | 1.9 | 26 |

| H₅PV₂Mo₁₀O₄₀ | 71 | 31 | 44 |

| V₂O₅ | 31 | 11 | 37 |

| H₃PW₁₂O₄₀ | 60 | 45 | 74 |

| H₃PMo₁₂O₄₀ | 66 | 50 | 75 |

Data derived from studies on the aerobic oxidation of 2-MCO in water with O₂. rsc.org Conditions: 2-methoxycyclohexanone (4.3 mmol), catalyst (55-110 µmol), water (10 g), O₂ (0.8 MPa), 353 K, 24 h. rsc.org

The mechanism of adipic acid formation from 2-methoxycyclohexanone using heteropolyacid catalysts like H₃PW₁₂O₄₀ is distinct from a free-radical autoxidation pathway. rsc.orgresearchgate.net Kinetic studies and experiments using radical inhibitors have indicated that the reaction does not proceed via a typical auto-oxidation mechanism. rsc.orgresearchgate.net

Instead, a one-electron oxidation pathway has been proposed. rsc.orgresearchgate.net In this mechanism, the catalyst, H₃PW₁₂O₄₀, first activates the 2-methoxycyclohexanone substrate through a one-electron oxidation step. rsc.org This activated substrate subsequently reacts with molecular oxygen to undergo oxidative C-C bond cleavage, ultimately forming adipic acid and methanol (B129727). rsc.orgresearchgate.net This pathway is consistent with the observed kinetics, where the reaction rate is first-order with respect to the catalyst amount and nearly zero-order with respect to oxygen pressure, similar to related oxidation reactions of other cyclohexanone derivatives. researchgate.netresearchgate.net

Other Mechanistic Studies and Transformations

Beyond oxidative cleavage, this compound is a versatile substrate for various other chemical transformations, enabling the synthesis of complex heterocyclic structures and serving as a platform for derivatization.

This compound is a valuable chiral building block for the synthesis of complex heterocyclic compounds like chiral pyrazoles. scispace.com A notable synthetic strategy involves a cascade reaction sequence initiated by the corresponding α-chiral tosylhydrazone of 2-methoxycyclohexanone. scispace.com

The sequence proceeds through three key steps:

Decomposition: The tosylhydrazone decomposes to form a diazo compound. scispace.comfrontiersin.org

1,3-Dipolar Cycloaddition: The in-situ generated diazo compound, acting as a 1,3-dipole, undergoes a cycloaddition reaction with a terminal alkyne (the dipolarophile). scispace.comwikipedia.org This step forms a five-membered ring.

rsc.orgrsc.org-Sigmatropic Rearrangement: The intermediate from the cycloaddition undergoes a rsc.orgrsc.org-sigmatropic rearrangement, where the chiral group migrates, leading to the final chiral pyrazole (B372694) product. scispace.com

A significant finding in this area is that the rsc.orgrsc.org-sigmatropic rearrangement occurs with retention of stereochemistry, which is a rare and noteworthy example of such a stereospecific transformation. scispace.comdntb.gov.ua This method allows for the synthesis of structurally diverse chiral pyrazoles with the stereogenic center attached directly to a nitrogen atom. scispace.com

**Table 2: Synthesis of Chiral Pyrazoles from this compound Tosylhydrazone***

| Entry | Alkyne R⁴ Group | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Ph | 4a | 51 | 99 |

| 2 | 4-Tol | 4b | 54 | 99 |

Data from the reaction of the tosylhydrazone of this compound with terminal alkynes. scispace.com

Derivatization reactions are crucial for the characterization of ketones and for their conversion into other functional groups for subsequent synthetic steps. researchgate.net

Cyanohydrin Formation: Ketones like this compound can undergo nucleophilic addition with hydrogen cyanide (HCN) to form cyanohydrins. openstax.org The reaction is typically base-catalyzed, where a cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that is then protonated. openstax.orglibretexts.org This transformation is valuable as the resulting nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, expanding the synthetic utility of the original ketone. openstax.org For chiral ketones, enzymatic methods, such as using (R)-hydroxynitrile lyase, can be employed to achieve high stereoselectivity in cyanohydrin formation. research-nexus.net

Hydrazone Formation: The reaction of this compound with hydrazine (B178648) or its derivatives (e.g., tosylhydrazine) yields a hydrazone. wikipedia.orgchemtube3d.com This condensation reaction involves the replacement of the carbonyl oxygen atom with a C=N-NHR group. wikipedia.org The formation of tosylhydrazones from 2-methoxycyclohexanone is a key derivatization step that enables its use in the synthesis of pyrazoles via cycloaddition and rearrangement reactions. scispace.com Hydrazones are also important intermediates in other classical organic reactions, including the Wolff-Kishner reduction. wikipedia.org

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comresearchgate.net this compound can serve as a precursor to a nucleophilic enolate for this reaction.

Upon treatment with a suitable base, such as lithium diisopropylamide (LDA), this compound can be deprotonated at the α-carbon to generate a chiral enolate. nih.gov This enolate can then react with various Michael acceptors, such as α,β-unsaturated esters (e.g., methyl acrylate) or ketones. masterorganicchemistry.comnih.gov The reaction proceeds via a three-step mechanism: enolate formation, conjugate addition to the β-carbon of the acceptor, and subsequent protonation of the newly formed enolate. masterorganicchemistry.com This transformation allows for the stereoselective construction of new carbon-carbon bonds, leading to more complex molecular architectures.

Intramolecular Cyclization Reactions (e.g., Ring-Closing Metathesis for Spirocycles)

Intramolecular cyclization reactions of chiral ketones like this compound are powerful strategies for constructing complex cyclic and spirocyclic frameworks. A prominent example of such a transformation is the synthesis of spirocycles via a sequence involving gem-diallylation followed by ring-closing metathesis (RCM). ias.ac.innih.govorgsyn.org This approach leverages the reactivity of the α-position to the carbonyl group to introduce the necessary tethers for the cyclization event.

In the second step, the resulting diallylated compound undergoes an intramolecular ring-closing metathesis reaction. acs.org This reaction is typically catalyzed by a ruthenium-based complex, such as a Grubbs' catalyst. ias.ac.innih.gov The catalyst facilitates the formation of a new five-membered ring by connecting the two allyl groups, resulting in a spirocyclic system where the new ring shares a single carbon atom with the original cyclohexane (B81311) ring. ias.ac.in This methodology has been successfully applied to synthesize a variety of spirocyclopentenyl products. nih.gov

The synthesis of a spirocycle from a 2-methoxycyclohexane derivative is detailed in the table below. This reaction proceeds via the formation of a gem-diallyl intermediate, which then undergoes RCM. ias.ac.in

Table 1: Ring-Closing Metathesis for Spirocycle Formation

| Starting Material Precursor | Intermediate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxycyclohexanone derivative | 1,1-Diallyl-2-methoxycyclohexane | Grubbs' Catalyst | Spiro[4.5]dec-7-en-1-methoxy-derivative | High | ias.ac.in |

| Diallyl Indanone | Not Applicable | Grubbs' Catalyst (G-II) | Spirocyclic Indanone | 89% | acs.org |

This sequence highlights a versatile method for creating sterically congested spirocyclic systems, which are significant structural motifs in many natural products and pharmaceutically relevant molecules. rsc.orgnih.gov The chirality of the starting material, this compound, is preserved throughout the reaction sequence, allowing for the enantioselective synthesis of complex spirocycles.

Applications of R 2 Methoxycyclohexanone As a Chiral Building Block in Advanced Organic Synthesis

Strategic Utilization in Asymmetric Synthesis

The inherent chirality of (R)-2-methoxycyclohexanone makes it an excellent starting point for asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. This is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Chiral Pool Strategy in Natural Product Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that can be used as starting materials in synthesis. nih.gov this compound, derivable from natural products, is a key player in this strategy. nih.govresearchgate.net Its rigid cyclic structure and existing stereocenter provide a scaffold upon which complex stereochemistry can be built. For instance, the total synthesis of various terpene natural products has been achieved using chiral pool terpenes as foundational building blocks. nih.govresearchgate.net A notable example is the transformation of (+)-dihydrocarvone, a derivative of the natural terpenoid (R)-carvone, into the chiral (R)-2-methylcyclohexanone. nih.gov This highlights the transformation of a readily available natural product into a versatile, unnatural building block with significant synthetic potential. nih.gov

Stereodivergent and Enantioselective Total Syntheses

Stereodivergent synthesis aims to produce any possible stereoisomer of a multi-centered chiral molecule by slightly modifying the reaction conditions or reagents. This compound and its derivatives are instrumental in such approaches. For example, the enantioselective total syntheses of several meroterpenoids isolated from Psoralea corylifolia have been accomplished starting from 2-methylcyclohexanone (B44802). rsc.orgnih.govebi.ac.uk These syntheses showcase a high level of flexibility and efficiency, allowing for the creation of numerous meroterpenoids and their analogs. rsc.orgnih.gov The strategies employed often involve organocatalytic reactions and transition-metal-catalyzed transformations to install multiple stereocenters with high control. nih.govresearchgate.net

Precursor for Chiral Amine and Amino Acid Derivatives

Chiral amines and amino acids are fundamental components of many biologically active molecules, including pharmaceuticals and peptides. This compound serves as a valuable precursor for the synthesis of these important derivatives.

Synthesis of Carbocyclic α-Amino Acids

Carbocyclic α-amino acids are conformationally constrained analogs of natural amino acids and are of great interest in drug design. An asymmetric Strecker synthesis utilizing racemic 2-methoxycyclohexanone (B1203222) and a chiral amine, such as (R)- or (S)-1-phenylethylamine, can produce the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid with high enantiomeric excess. researchgate.netresearchgate.net This method provides a pathway to enantiomerically pure carbocyclic α-amino acids, which are valuable building blocks in medicinal chemistry. organic-chemistry.orgnih.govrsc.org

Intermediates in the Synthesis of Complex Bioactive Molecules

The structural features of this compound make it an ideal intermediate for the synthesis of complex and biologically active molecules, most notably in the realm of antibiotics.

Chiral Intermediates for Antibiotics (e.g., Sanfetrinem)

This compound, or its (S)-enantiomer, is a crucial intermediate in the synthesis of the potent broad-spectrum antibiotic, sanfetrinem (B1680756). researchgate.netresearchgate.net In one synthetic route, (2S)-2-methoxycyclohexanone is condensed with (3S,4R)-4-acetoxy-3-[1(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one in the presence of tin(IV) chloride and a tertiary amine base. researchgate.net This reaction proceeds with high yield and diastereoselectivity to form a key ketoazetidinone intermediate, which is a direct precursor to sanfetrinem. researchgate.netlookchem.com The stereochemistry of the methoxy (B1213986) group on the cyclohexanone (B45756) ring plays a critical role in directing the stereochemical outcome of this key bond-forming step. Other synthetic approaches to sanfetrinem also utilize 2-methoxycyclohexanone derivatives, highlighting its central role in the production of this important antibiotic.

Potential in Advanced Material Science

The development of advanced materials with tailored properties is a rapidly growing area of research. Chirality is a key feature in many of these materials, influencing their optical, electronic, and catalytic properties. This compound, with its inherent chirality, represents a promising, yet largely unexplored, building block for the creation of novel chiral materials.

Chiral polymers are of significant interest for a variety of applications, including chiral separations, asymmetric catalysis, and chiroptical devices. The incorporation of chiral monomers into a polymer backbone can induce a helical structure or create a chiral microenvironment, leading to the desired properties. While the direct polymerization of this compound has not been extensively reported, its structure suggests several potential routes for its use in chiral polymer synthesis.

One approach involves the conversion of this compound into a polymerizable monomer. For example, the ketone functionality could be transformed into a vinyl group or an epoxide, which could then undergo polymerization. Alternatively, the cyclohexanone ring could be opened to form a linear chiral monomer. The ring-opening polymerization of chiral lactones is a well-established method for producing chiral polyesters, and a similar strategy could potentially be developed starting from this compound. rsc.org

Another avenue for the application of this compound in material science is in the development of chiral catalysts. Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the design of effective chiral catalysts is a major focus of research. Chiral ligands play a crucial role in many catalytic systems, and this compound could serve as a precursor for the synthesis of novel chiral ligands.

For instance, the ketone could be converted into a chiral diamine or a chiral phosphine, which are common ligand classes in asymmetric catalysis. The chiral methoxy group could also play a role in coordinating to a metal center or in influencing the steric environment around the catalytic site. The use of polymer-supported chiral auxiliaries for enantioselective reactions of cyclohexanone demonstrates the principle of using chiral modifiers in conjunction with this ring system. researchgate.netcdnsciencepub.com This concept could be extended by incorporating this compound itself, or a derivative, into a polymer support to create a recyclable chiral catalyst.

The following table outlines potential strategies for the utilization of this compound in the development of chiral polymers and catalysts, based on established principles in materials chemistry.

| Application Area | Potential Strategy | Relevant Principles |

| Chiral Polymers | Conversion to a chiral monomer (e.g., vinyl- or epoxy-functionalized) followed by polymerization. | Incorporation of chiral units to induce specific polymer conformations. |

| Chiral Polymers | Ring-opening of a derivative to form a linear chiral monomer for polycondensation. | Ring-opening polymerization of chiral lactones to produce chiral polyesters. rsc.org |

| Chiral Catalysts | Synthesis of chiral ligands (e.g., diamines, phosphines) from this compound. | Coordination of chiral ligands to metal centers for asymmetric catalysis. |

| Chiral Catalysts | Incorporation into a polymer backbone to create a recyclable heterogeneous catalyst. | Use of polymer supports to immobilize chiral catalysts for ease of separation. researchgate.netcdnsciencepub.com |

While the direct application of this compound in advanced material science is still an emerging area, its chiral nature and versatile functionality make it a highly promising candidate for the development of new and innovative materials. Further research into the synthetic transformations of this chiral building block is warranted to unlock its full potential in this exciting field.

Q & A

Q. What experimental methods are recommended for analyzing the conformational equilibria of (R)-2-methoxycyclohexanone?

Infrared (IR) spectroscopy and theoretical calculations (e.g., density functional theory) are critical for studying rotational conformers. IR spectroscopy identifies absorption bands corresponding to axial and equatorial methoxy group orientations, while computational models predict energy differences between conformers. For example, six conformations were identified in the vapor phase due to methoxy group rotation around the O–C(2) bond .

Q. How is this compound synthesized, and what are common yield optimization challenges?

A typical synthesis involves oxidation or substitution of cyclohexane derivatives. Chromatographic separation (e.g., silica gel column chromatography) is often required to isolate the product from byproducts like 2-hydroxycyclohexanone dimethyl ketal. Reported yields are ~15%, with optimization challenges including competing side reactions and purification inefficiencies .

Q. What analytical techniques are used to characterize this compound in catalytic studies?

Gas chromatography (GC) with temperature programming (e.g., 60°C to 300°C gradients) and IR spectroscopy are standard. GC quantifies reaction intermediates like 2-methoxycyclohexanone in hydrodeoxygenation (HDO) pathways, while IR confirms structural integrity during synthesis .

Advanced Research Questions

Q. How do Ni/ZrO₂ and Ir/ZrO₂ catalysts influence the reaction pathways of this compound in hydrodeoxygenation (HDO)?

Ni/ZrO₂ favors rapid hydrogenation of the ketone group to cyclohexanol (initial cyclohexanol-to-ketone ratio = 1.8), while Ir/ZrO₂ promotes slower but more complete conversion to cyclohexane (14% yield after prolonged reaction). The selectivity depends on metal-acid site interactions and demethoxylation efficiency .

Q. What strategies improve enantiomeric purity in asymmetric hydrogenation of racemic 2-methoxycyclohexanone?

Chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) enable enantioselective hydrogenation. For example, BINAP-Ru complexes can enhance (R)-enantiomer yield by stabilizing transition states via π-π interactions. Catalyst loading and solvent polarity further tune selectivity .

Q. How does computational modeling resolve contradictions in experimental conformational analysis data?

Theoretical calculations (e.g., DFT) reconcile discrepancies between IR spectra and observed conformer populations by accounting for solvent effects, temperature-dependent entropy, and van der Waals interactions. For instance, axial conformers may dominate in polar solvents despite higher gas-phase energy .

Q. What kinetic models describe the time-dependent transformation of 2-methoxycyclohexanone in catalytic systems?

Pseudo-first-order kinetics apply to initial hydrogenation steps, with rate constants (k) derived from GC time-course data. For Ni/ZrO₂, the rate of cyclohexanol formation is 4.5× faster than Ir/ZrO₂, attributed to stronger metal–support interactions and higher hydrogen dissociation capacity .

Methodological Considerations

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to validate enantiopurity, referencing BINAP-based catalytic protocols .

- Catalyst Screening : Employ high-throughput reactors with GC/MS to compare Ni-, Ir-, and Ru-based catalysts for HDO efficiency .

- Computational Validation : Cross-validate IR data with Gaussian or ORCA software simulations to confirm conformer stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.